1-(4-Isopropylphenyl)propan-1-amine
Overview
Description
1-(4-Isopropylphenyl)propan-1-amine is an organic compound with the molecular formula C12H19N. It is a member of the amine class of compounds and is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)propan-1-amine can be synthesized through several methods. One common synthetic route involves the alkylation of 4-isopropylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred due to its efficiency and scalability. The reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted amines
Scientific Research Applications
1-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Isopropylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Ethylphenyl)propan-1-amine: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Tert-butylphenyl)propan-1-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZRVDZPRNPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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